[5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol
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Overview
Description
[5-(hydroxymethyl)spiro[23]hexan-5-yl]methanol is a spirocyclic compound characterized by a unique structure where two cyclopropane rings are fused to a central hexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol typically involves the reaction of cyclopropane derivatives with appropriate reagents under controlled conditions. One common method involves the use of cyclopropylcarbinol as a starting material, which undergoes a series of reactions including cyclization and reduction to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the spirocyclic structure efficiently .
Chemical Reactions Analysis
Types of Reactions
[5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Ethers, esters
Scientific Research Applications
[5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with unique pharmacological properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of [5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor antagonism .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds have a similar spirocyclic structure but with larger ring systems, leading to different chemical and biological properties.
Spiro[cyclopropane-1,2′-steroids]: These compounds contain a spirocyclopropane moiety and exhibit unique biological activities, including diuretic and antiandrogenic effects.
Uniqueness
[5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol is unique due to its smaller ring size and the presence of two hydroxyl groups, which provide additional sites for chemical modification and functionalization. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-5-8(6-10)3-7(4-8)1-2-7/h9-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRJRXMNHKISEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)(CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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